molecular formula C24H25NO5 B2802293 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid CAS No. 2137503-26-3

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid

Cat. No. B2802293
CAS RN: 2137503-26-3
M. Wt: 407.466
InChI Key: WEDKHZZJEKIRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid, also known as Fmoc-L-proline-2-carboxylic acid, is a chemical compound widely used in scientific research. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis and structure. Fmoc-L-proline-2-carboxylic acid is mainly used in peptide synthesis, a process that involves the creation of peptides by joining amino acids together.

Mechanism of Action

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid acts as a building block in peptide synthesis, allowing researchers to create peptides with specific sequences and structures. The compound is added to a growing peptide chain, and the amino acid sequence is determined by the order in which the amino acids are added. The resulting peptide can then be used for various applications, including drug discovery, biomarker identification, and structural biology.
Biochemical and Physiological Effects
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid does not have any known biochemical or physiological effects on its own. It is a building block used in peptide synthesis and does not have any biological activity on its own.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid in peptide synthesis is its compatibility with solid-phase peptide synthesis. The compound can be easily coupled to a resin and used in automated peptide synthesis, allowing for the rapid and efficient creation of peptides. However, the synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is complex and requires a high level of expertise and precision. Additionally, the compound is relatively expensive, which can limit its use in large-scale peptide synthesis.

Future Directions

There are several future directions for the use of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid in scientific research. One potential application is in the creation of peptide-based vaccines, which have shown promise in the treatment of various diseases, including cancer and infectious diseases. Additionally, 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid could be used in the creation of novel peptide-based drugs, which could have improved efficacy and fewer side effects compared to traditional small-molecule drugs. Finally, the use of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid in combination with other amino acids could lead to the creation of peptides with unique structures and properties, opening up new avenues for scientific research.

Synthesis Methods

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid involves several steps, including the protection of the amino and carboxyl groups, the activation of the carboxylic acid, and the coupling of the protected amino acid to a resin. The most common method for synthesizing 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is the Fmoc strategy, which involves the use of Fmoc as a temporary protecting group for the amino group. The synthesis process is complex and requires a high level of expertise and precision.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Peptides are crucial molecules that play a vital role in various biological processes, including cell signaling, immune response, and enzymatic activity. 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acidne-2-carboxylic acid is used as a building block in the synthesis of peptides, allowing researchers to create peptides with specific sequences and structures.

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-23(27)22-19(21-10-5-13-29-21)11-12-25(22)24(28)30-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,19-22H,5,10-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDKHZZJEKIRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CCN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid

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